![molecular formula C13H15N3O B1268247 7,8,9,10-四氢-2-氨基氮杂卓[2,1-b]喹啉-12(6H)-酮 CAS No. 61938-75-8](/img/structure/B1268247.png)

7,8,9,10-四氢-2-氨基氮杂卓[2,1-b]喹啉-12(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

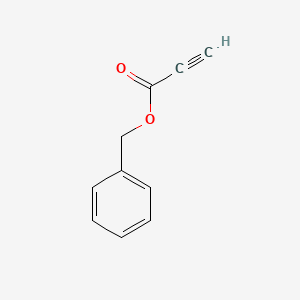

Synthesis Analysis

The synthesis of azepino[2,1-b]quinazolin-12(6H)-one involves complex chemical processes. A specific example includes the synthesis of 6-substituted 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines via photoinitiated reactions involving orthosubstituted aryl azides and sodium 2-aminobenzoate (Budruev et al., 2016). Another approach involves a photochemical synthesis, where water's presence in the reaction mixture can significantly affect the yields of the compound (Budruev et al., 2021).

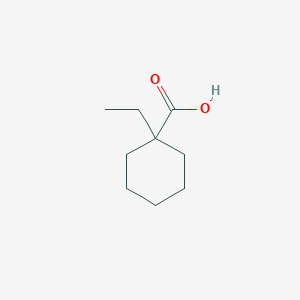

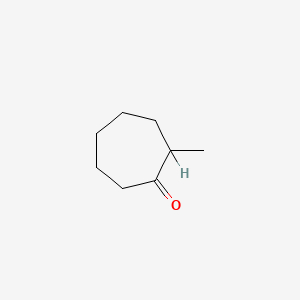

Molecular Structure Analysis

The molecular structure of azepino[2,1-b]quinazolin-12(6H)-one is characterized by its azepine and quinazoline rings. The structure plays a crucial role in its chemical behavior and interactions. Photolysis of specific phenyl azides in certain conditions can lead to the formation of azepino-quinazolinones, indicating the complexity and reactivity of its structure (Lamara & Smalley, 1991).

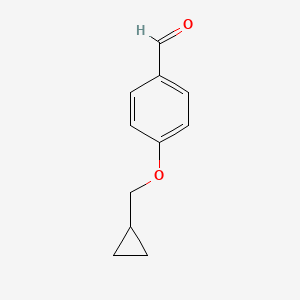

Chemical Reactions and Properties

Azepino[2,1-b]quinazolin-12(6H)-one demonstrates varied chemical reactions and properties. For instance, it can degrade significantly under alkaline conditions, while showing negligible degradation under acidic, oxidative, thermal, and photolytic stress conditions (Sharma et al., 2016). It also exhibits notable antitussive effects, as demonstrated in a study evaluating its efficacy in reducing cough frequency (Nepali et al., 2011).

Physical Properties Analysis

The physical properties of azepino[2,1-b]quinazolin-12(6H)-one include its stability and solubility under different conditions, crucial for its application in various fields. Its stability is particularly notable under specific stress conditions, which is essential for its use in pharmaceutical formulations (Sharma et al., 2016).

科学研究应用

抗哮喘活性

该化合物,通常缩写为TAZQ,已被研究用于其抗哮喘活性 . 在一项研究中,TAZQ与已建立的粘液溶解剂氨溴索联合使用,用于治疗豚鼠的卵白蛋白诱导哮喘 . TAZQ在体外气管条制备中对致敏豚鼠的抗原诱导收缩表现出强效的支气管扩张活性 . 它在10和20 mg/kg剂量下还表现出显着的抗氧化和抗炎活性 .

抗氧化活性

已发现TAZQ具有强大的抗氧化活性 . 该特性有助于管理哮喘发作,因为氧化应激在其中起着重要作用 .

抗炎活性

除了其支气管扩张和抗氧化特性外,TAZQ还表现出抗炎活性 . 这在哮喘治疗中特别有用,哮喘的特征是慢性气道炎症 .

支气管扩张活性

已发现TAZQ是有效的支气管扩张剂 . 该特性对于管理哮喘发作至关重要,因为支气管痉挛是主要症状 .

与氨溴索的协同作用

当与氨溴索联合使用时,TAZQ显着抑制卵白蛋白诱导的气道高反应性 . 两种化合物的组合显着减少了致敏动物肺部和支气管肺泡灌洗液中的嗜酸性粒细胞浸润 . 这表明该组合具有协同的抗炎活性,而不会增加TAZQ的支气管扩张活性 .

止咳作用

作用机制

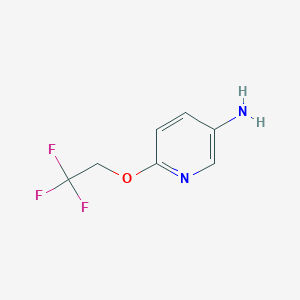

Target of Action

The primary target of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .

Mode of Action

2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one interacts with the HCV NS5B polymerase, inhibiting its function .

Biochemical Pathways

The inhibition of the HCV NS5B polymerase by 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one affects the HCV life cycle. By preventing the replication of the viral RNA, the compound disrupts the production of new virus particles . This can lead to a reduction in viral load and potentially the clearance of the virus from the body .

Pharmacokinetics

As a laboratory chemical, it is primarily used for scientific research and development .

Result of Action

The result of the action of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is the inhibition of HCV replication. This can lead to a decrease in viral load and potentially the elimination of the virus from the body .

Action Environment

The efficacy and stability of 2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one can be influenced by various environmental factors. Furthermore, it is recommended to handle the compound with adequate ventilation and personal protective equipment to ensure safety .

属性

IUPAC Name |

2-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPXCYFCYPDSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)N)C(=O)N2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327575 |

Source

|

| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61938-75-8 |

Source

|

| Record name | Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)